5-Ethoxy-1,3-dimethyl-2-nitrobenzene
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Overview
Description
5-Ethoxy-1,3-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzene, characterized by the presence of ethoxy, dimethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,3-dimethyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-ethoxy-1,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1,3-dimethyl-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Substitution: Sodium ethoxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products Formed
Reduction: 5-Ethoxy-1,3-dimethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Ethoxy-1,3-dicarboxylic acid-2-nitrobenzene.
Scientific Research Applications
5-Ethoxy-1,3-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Ethoxy-1,3-dimethyl-2-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
5-Methoxy-1,3-dimethyl-2-nitrobenzene: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.
2-Nitro-m-xylene: Similar structure but lacks the ethoxy group, affecting its reactivity and applications.
Uniqueness
5-Ethoxy-1,3-dimethyl-2-nitrobenzene is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and potential applications. The combination of ethoxy, dimethyl, and nitro groups provides a distinct set of chemical properties that can be leveraged in various scientific and industrial contexts.
Properties
CAS No. |
52177-27-2 |
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Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-ethoxy-1,3-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO3/c1-4-14-9-5-7(2)10(11(12)13)8(3)6-9/h5-6H,4H2,1-3H3 |
InChI Key |
DGWKUEPMHISJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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